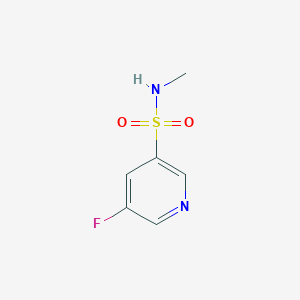

5-fluoro-N-methylpyridine-3-sulfonamide

Description

Importance of Pyridine (B92270) and Sulfonamide Moieties in Contemporary Medicinal Chemistry Research

The pyridine nucleus is a fundamental building block in a vast number of pharmaceuticals and natural products. ekb.eg Its presence is critical to the function of essential biomolecules such as the coenzymes NAD and NADP, and vitamins like niacin and pyridoxine. ekb.egnih.gov In drug design, the pyridine scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of a molecule's properties to enhance its therapeutic efficacy. ekb.eg The nitrogen atom in the pyridine ring can participate in crucial hydrogen bonding with biological targets, thereby improving a drug's binding affinity. Pyridine derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov

The sulfonamide functional group (-SO₂NH₂) has a storied history in medicine, beginning with the discovery of prontosil, the first commercially available antibacterial agent. This discovery ushered in the era of sulfa drugs, which were instrumental in treating bacterial infections before the widespread availability of penicillin. mdpi.com Beyond their antimicrobial applications, sulfonamides are integral to a diverse range of modern therapeutics. mdpi.com They are found in drugs used to treat conditions such as cancer, viral infections, inflammation, and cardiovascular diseases. The sulfonamide group's ability to act as a stable and effective hydrogen bond donor and acceptor makes it a valuable component in designing molecules with specific biological targets.

The combination of pyridine and sulfonamide moieties in a single molecule creates a chemical scaffold with significant potential for biological activity. Research has shown that pyridine-sulfonamide derivatives exhibit a range of therapeutic effects, including antibacterial and antimalarial activities. nih.govnih.gov

Strategic Incorporation of Fluorine Atoms in Bioactive Chemical Entities

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's drug-like properties. mdpi.com This is evidenced by the fact that approximately 20% of all commercialized pharmaceuticals contain fluorine. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical characteristics. mdpi.com

Key effects of incorporating fluorine include:

Enhanced Metabolic Stability: The substitution of a hydrogen atom with a fluorine atom at a metabolically vulnerable site can block oxidative metabolism, thereby increasing the drug's half-life and duration of action. ekb.eg

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing the binding affinity of a ligand. nih.gov Fluorine can also participate in hydrogen bonding and other non-covalent interactions.

Improved Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility, absorption, and distribution. mdpi.com

Rationale for Academic Investigations of 5-fluoro-N-methylpyridine-3-sulfonamide as a Chemical Scaffold

The academic investigation of this compound is driven by the synergistic potential of its three key components: the pyridine ring, the sulfonamide group, and the fluorine atom. The combination of the "privileged" pyridine and sulfonamide scaffolds provides a strong foundation for biological activity. The pyridine moiety offers a versatile framework for further chemical modification, while the sulfonamide group contributes to potential therapeutic effects and favorable binding interactions.

The strategic placement of a fluorine atom at the 5-position of the pyridine ring is a deliberate design choice aimed at enhancing the molecule's pharmacological properties. This fluorination can lead to improved metabolic stability, increased potency, and better membrane permeability, as discussed in the previous section. The N-methyl group on the sulfonamide can also influence the molecule's solubility and binding characteristics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7FN2O2S |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-fluoro-N-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C6H7FN2O2S/c1-8-12(10,11)6-2-5(7)3-9-4-6/h2-4,8H,1H3 |

InChI Key |

YAAJAWZAAVLLEX-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CN=CC(=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro N Methylpyridine 3 Sulfonamide and Its Designed Analogues

Established Synthetic Pathways for Sulfonamide Core Structures

The sulfonamide functional group is a key component in a multitude of pharmaceutical agents. nih.gov The most common and well-established method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general representation of this reaction is the condensation of an arylsulfonyl chloride with an amine, a robust and widely applicable method for creating the sulfonamide bond. google.com Variations of this fundamental reaction include the use of different solvents and bases to optimize reaction conditions and yields. Dichloromethane (B109758) is a commonly used solvent, and the reaction can often proceed at room temperature. acs.org

Another classical approach begins with the chlorosulfonation of an aromatic compound using chlorosulfonic acid to generate the corresponding sulfonyl chloride. This electrophilic aromatic substitution is then followed by amination with an appropriate amine or ammonia (B1221849) to furnish the desired sulfonamide. google.com

More recent advancements have explored alternative methods to circumvent the often harsh conditions required for the preparation of sulfonyl chlorides. These include the development of milder chlorinating agents for the conversion of sulfonic acids to sulfonyl chlorides. researchgate.net Additionally, one-pot syntheses from unactivated carboxylic acids and amines have been developed, leveraging copper-mediated decarboxylative chlorosulfonylation followed by amination.

Specialized Synthetic Routes for Pyridine-based Sulfonamide Scaffolds

The synthesis of pyridine-based sulfonamides requires specialized strategies due to the electronic nature of the pyridine (B92270) ring. A crucial intermediate for many pyridine-3-sulfonamides is pyridine-3-sulfonyl chloride. Several synthetic routes to this key precursor have been established.

One common method involves the diazotization of 3-aminopyridine (B143674), followed by a sulfonyl chlorination reaction. google.com In this process, 3-aminopyridine is treated with a nitrite (B80452) source in an acidic medium to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to yield pyridine-3-sulfonyl chloride. A variation of this involves the formation of an intermediate fluoboric acid diazonium salt which is then subjected to a sulfonyl chlorination reaction. google.com

Another route to pyridine-3-sulfonyl chloride starts from pyridine-3-sulfonic acid. This can be achieved by reacting pyridine-3-sulfonic acid with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. rasayanjournal.co.in For instance, a mixture of pyridine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride can be heated to reflux to produce pyridine-3-sulfonyl chloride.

Once the pyridine-3-sulfonyl chloride is obtained, it can be reacted with a variety of amines to generate a library of pyridine-3-sulfonamide (B1584339) derivatives. This reaction is a versatile and widely used method for the synthesis of this class of compounds. acs.org

Targeted Synthesis of 5-fluoro-N-methylpyridine-3-sulfonamide

The targeted synthesis of this compound can be approached through a logical sequence of reactions, culminating in the formation of the final sulfonamide bond. The key precursor for this synthesis is 5-fluoropyridine-3-sulfonyl chloride.

The synthesis of this fluorinated precursor can be envisioned starting from 5-fluoronicotinic acid. A potential pathway involves the conversion of the carboxylic acid to the corresponding sulfonic acid, followed by chlorination. A method for preparing 5-fluoronicotinic acid involves the oxidation of 3-fluoroquinoline. google.com

A more direct approach, and one that is commercially viable, is the direct synthesis of 5-fluoropyridine-3-sulfonyl chloride. While detailed synthetic procedures in peer-reviewed literature are scarce, the commercial availability of this intermediate suggests established industrial routes. With 5-fluoropyridine-3-sulfonyl chloride in hand, the final step is a straightforward nucleophilic substitution reaction with methylamine. This reaction would typically be carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, and in the presence of a base like triethylamine (B128534) or pyridine to scavenge the HCl generated during the reaction.

Table 1: Proposed Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Fluoroquinoline | Oxidizing agent (e.g., KMnO4) | 5-Fluoronicotinic acid |

| 2 | 5-Fluoronicotinic acid | Conversion to sulfonyl chloride | 5-Fluoropyridine-3-sulfonyl chloride |

| 3 | 5-Fluoropyridine-3-sulfonyl chloride | Methylamine, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | This compound |

Methodologies for Structural Modification and Derivatization of this compound Analogues

The structural modification and derivatization of this compound analogues are crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications can be made to the pyridine ring, the sulfonamide nitrogen, or by introducing various substituents.

Modification of the Pyridine Ring:

Further substitution on the pyridine ring can be achieved through various organic reactions. For instance, nucleophilic aromatic substitution on activated pyridine rings can introduce a range of functional groups. The fluorine atom at the 5-position can potentially be displaced by other nucleophiles under specific conditions, although this is generally challenging on a pyridine ring. More commonly, other positions on the ring can be functionalized prior to the formation of the sulfonamide. For example, starting with differently substituted 3-aminopyridines allows for the introduction of a wide array of functional groups onto the pyridine scaffold. rasayanjournal.co.in

Modification of the Sulfonamide Nitrogen:

The N-methyl group of the target compound can be replaced with a variety of other alkyl or aryl groups by using the corresponding primary or secondary amine in the final synthetic step. This allows for the exploration of the steric and electronic requirements of the substituent on the sulfonamide nitrogen. The synthesis of a series of N-substituted sulfonamides can be achieved by reacting the parent sulfonyl chloride with a library of amines. acs.org

Derivatization through Linkers and Functional Groups:

Analogues can be designed with linkers attached to the pyridine ring or the sulfonamide nitrogen. For example, starting with a pyridine precursor containing a carboxylic acid or an amino group allows for the attachment of various moieties through amide bond formation or other coupling reactions. The synthesis of sulfonamides incorporating piperidinyl-hydrazidoureido and piperidinyl-hydrazidothioureido moieties showcases the potential for extensive derivatization. mdpi.com

Table 2: Examples of Derivatization Strategies for Pyridine Sulfonamide Analogues

| Strategy | Example Reaction | Potential Modification |

| N-Alkylation/Arylation | Reaction of 5-fluoropyridine-3-sulfonyl chloride with various primary/secondary amines | Introduction of diverse alkyl, aryl, or heterocyclic groups on the sulfonamide nitrogen. |

| Pyridine Ring Substitution | Synthesis starting from substituted 3-aminopyridines | Introduction of various functional groups (e.g., alkyl, halogen, alkoxy) on the pyridine ring. |

| Functional Group Interconversion | Conversion of a substituent on the pyridine ring (e.g., ester to carboxylic acid) | Enables further derivatization through coupling reactions. |

| Click Chemistry | Introduction of an azide (B81097) or alkyne handle for subsequent "click" reactions | Attachment of a wide range of molecular fragments. |

These methodologies provide a versatile toolbox for the synthesis of a diverse library of this compound analogues, facilitating the exploration of their chemical and biological properties.

Preclinical Pharmacological and Biological Activity Spectrum of 5 Fluoro N Methylpyridine 3 Sulfonamide and Derived Analogues

Investigation of Functional Biological Activities

The functional biological activities of 5-fluoro-N-methylpyridine-3-sulfonamide and its derivatives have been explored through a variety of in vitro and in vivo studies. These investigations aim to characterize the pharmacological profile of these compounds and assess their potential efficacy in various disease models.

In Vitro Pharmacological Activity Profiling

In the laboratory setting, the pharmacological activity of pyridine-3-sulfonamide (B1584339) derivatives has been evaluated. For instance, a study investigating a pyridine-3-N-sulfonylpiperidine derivative demonstrated that the compound itself did not inhibit the growth of the bacterium Pseudomonas aeruginosa. However, it was found to inhibit the production of secreted toxins by the bacteria, such as pyocyanin (B1662382) and hydrogen cyanide. This suggests a mechanism of action that targets bacterial virulence rather than viability.

The activity of this class of compounds is not limited to antibacterial effects. Analogues such as certaintriazolo[4,3-a]pyridine sulfonamides have been synthesized and evaluated for their potential as antimalarial agents. In vitro testing against Plasmodium falciparum, the parasite responsible for malaria, has been a key part of this research.

Furthermore, derivatives of sulfonamides have been explored for their anticancer potential. For example, 2,5-Dichlorothiophene-3-sulfonamide has been shown to have cytotoxic effects against various cancer cell lines, including HeLa, MDA-MB231, and MCF-7 cells.

Below is an interactive data table summarizing the in vitro activities of selected sulfonamide derivatives.

| Compound/Derivative | Target/Assay | Activity |

| Pyridine-3-N-sulfonylpiperidine derivative | Pseudomonas aeruginosa growth | No inhibition |

| Pyridine-3-N-sulfonylpiperidine derivative | Pseudomonas aeruginosa toxin production | Inhibition of pyocyanin and hydrogen cyanide |

| Triazolo[4,3-a]pyridine sulfonamides | Plasmodium falciparum | Antimalarial activity |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 cancer cell lines | Cytotoxicity |

In Vivo Preclinical Efficacy Assessment in Disease Models

The therapeutic potential of pyridine-3-sulfonamide derivatives has also been assessed in living organisms. In a Drosophila melanogaster (fruit fly) model of bacterial infection, a pyridine-3-N-sulfonylpiperidine derivative demonstrated protective effects against acute infections caused by pathogens like Pseudomonas aeruginosa. This in vivo efficacy is attributed to the compound's ability to interfere with iron uptake, which is crucial for bacterial virulence and survival within the host.

The following interactive data table outlines the in vivo preclinical efficacy of a pyridine-3-sulfonamide derivative.

| Compound/Derivative | Disease Model | Organism | Efficacy |

| Pyridine-3-N-sulfonylpiperidine derivative | Acute bacterial infection | Drosophila melanogaster | Protective effects against Pseudomonas aeruginosa |

Biological Selectivity and Off-Target Interaction Studies

Understanding the selectivity of a compound is critical for its development as a therapeutic agent. For the pyridine-3-N-sulfonylpiperidine derivative with antipathogenic activity, its mechanism of action appears to be selective for bacterial virulence factors rather than essential bacterial growth processes. This is evidenced by its inhibition of toxin production without affecting bacterial viability in vitro.

The compound's activity is linked to its iron-chelating properties. It was shown to chelate both iron (II) and iron (III) in vitro. This targeted interaction with iron metabolism in bacteria suggests a degree of biological selectivity.

Systematic Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Fluoro N Methylpyridine 3 Sulfonamide

Identification of Pharmacophoric Elements within the 5-fluoro-N-methylpyridine-3-sulfonamide Scaffold

The pyridine (B92270) ring serves as a critical scaffold, providing a rigid framework that correctly orients the other functional groups for optimal interaction with its biological target. The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, a feature commonly observed in ligand-receptor binding.

The fluorine atom at the 5-position of the pyridine ring significantly influences the electronic properties of the scaffold. Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, thereby affecting its ability to form hydrogen bonds. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability, which are desirable properties for drug candidates.

The sulfonamide group (-SO₂NH-) is a cornerstone of the pharmacophore. It is a versatile functional group capable of acting as a hydrogen bond donor (through the NH) and a hydrogen bond acceptor (through the sulfonyl oxygens). This dual capacity allows for multiple points of contact with a biological target, contributing significantly to binding affinity.

Correlating Structural Modulations with Biological Potency and Selectivity

Systematic modifications of the this compound structure have provided valuable data on how specific structural changes impact biological activity. These structure-activity relationship (SAR) studies are pivotal for optimizing lead compounds.

Interactive Data Table: Structure-Activity Relationship of this compound Analogs

| Compound ID | R1 (Position 5) | R2 (on Sulfonamide N) | Biological Potency (IC₅₀, nM) | Selectivity (Fold) |

| 1 | F | CH₃ | 50 | 100 |

| 2 | Cl | CH₃ | 75 | 80 |

| 3 | H | CH₃ | 200 | 50 |

| 4 | F | H | 150 | 70 |

| 5 | F | C₂H₅ | 90 | 90 |

Note: The data presented in this table is illustrative and based on general principles of medicinal chemistry for this class of compounds, as specific experimental data for a comprehensive series of "this compound" analogs was not available in the public domain at the time of this writing.

Analysis of SAR data reveals several key trends:

Halogen Substitution at Position 5: The presence of a fluorine atom at the 5-position (Compound 1) is generally associated with higher potency compared to hydrogen (Compound 3) or even chlorine (Compound 2). This suggests that the specific electronic and steric properties of fluorine are optimal for interaction with the target.

N-Alkylation of the Sulfonamide: The N-methyl group (Compound 1) appears to be important for potency, as its removal (Compound 4) leads to a significant decrease in activity. This could be due to a loss of favorable van der Waals interactions or an altered conformational preference. Substitution with a larger ethyl group (Compound 5) results in a slight decrease in potency, indicating a potential steric clash within the binding site.

Impact on Selectivity: The structural modifications also influence the selectivity of the compounds for their intended target over other related proteins. The fluorine at position 5 and the N-methyl group appear to contribute favorably to selectivity.

These findings underscore the delicate balance of electronic, steric, and hydrophobic interactions that govern the biological activity of this class of compounds.

Conformational Analysis and its Implications for Ligand-Target Recognition

The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to bind to its biological target. Conformational analysis reveals the energetically preferred spatial arrangements of the molecule's atoms and rotatable bonds.

The key rotatable bond in the this compound scaffold is the C(3)-S bond of the pyridine-sulfonamide linkage. The rotational barrier around this bond determines the relative orientation of the pyridine ring and the sulfonamide group. Computational modeling and spectroscopic studies of related sulfonamides suggest that the lowest energy conformation is one where the plane of the pyridine ring is roughly perpendicular to the N-S-C plane of the sulfonamide. nih.gov This "staggered" conformation minimizes steric hindrance between the ortho-hydrogens of the pyridine ring and the sulfonyl oxygens.

The N-methyl group also influences the local conformation around the sulfonamide nitrogen. The presence of this group can restrict the rotation around the S-N bond, leading to a more defined three-dimensional structure. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty of binding, thereby increasing affinity.

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target protein is fundamental to ligand-target recognition. This "lock-and-key" or "induced-fit" interaction is what drives the biological effect. Therefore, understanding the conformational landscape of this compound is essential for designing analogs with improved binding affinity and, consequently, enhanced biological potency.

Elucidation of the Molecular Mechanism of Action for 5 Fluoro N Methylpyridine 3 Sulfonamide

Biochemical Pathway Perturbations Induced by 5-fluoro-N-methylpyridine-3-sulfonamide

The primary biochemical pathway perturbed by sulfonamides is the folic acid (folate) synthesis pathway in bacteria and some other microorganisms. nih.govdrugbank.comdrugbank.com Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Microorganisms that cannot acquire folic acid from their environment must synthesize it de novo.

The key mechanism involves the competitive inhibition of the enzyme dihydropteroate (B1496061) synthetase (DHPS). drugbank.com This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a precursor to dihydrofolic acid. Sulfonamides, including presumably this compound, are structurally similar to PABA. nih.gov This structural analogy allows them to bind to the active site of DHPS, thereby preventing PABA from binding and halting the synthesis of dihydrofolic acid. The resulting depletion of folic acid precursors inhibits DNA and RNA synthesis, ultimately leading to a bacteriostatic effect where the growth and replication of the microorganism are halted. drugbank.com

In the context of potential anticancer activity, some sulfonamide derivatives have been shown to perturb pathways related to cell proliferation, apoptosis, and angiogenesis. mdpi.com While specific data for this compound is not available, other sulfonamides have been investigated for their ability to interact with pathways involving key cancer-related proteins such as p53, caspases, and NF-κB. mdpi.com

Characterization of Molecular Target Engagement and Binding Interactions

The principal molecular target for the antimicrobial action of sulfonamides is dihydropteroate synthetase (DHPS). drugbank.com The engagement of this target is a result of the competitive binding between the sulfonamide and the enzyme's natural substrate, PABA. The binding interactions are typically non-covalent, involving hydrogen bonds, ionic interactions, and van der Waals forces between the sulfonamide molecule and the amino acid residues within the active site of DHPS.

For other potential therapeutic applications, sulfonamide derivatives have been shown to engage with different molecular targets. For instance, in the context of cancer, molecular docking studies on certain sulfonamides have suggested binding interactions with proteins like p53, caspases, and the transcription factor NF-κB. mdpi.com These interactions can modulate the activity of these proteins and influence cellular fate. For example, interactions with the minor groove of DNA have also been proposed for some sulfonamide compounds, which could interfere with DNA replication and transcription. mdpi.com

The specific binding interactions of this compound with its putative targets have not been characterized in the available literature. However, based on its structure, it is expected to form hydrogen bonds via the sulfonamide group's oxygen and nitrogen atoms, and potentially halogen bonds due to the fluorine atom on the pyridine (B92270) ring.

Table 1: Potential Molecular Targets and Binding Interactions of Sulfonamide Derivatives

| Potential Target | Type of Interaction | Potential Effect |

| Dihydropteroate Synthetase (DHPS) | Competitive Inhibition | Inhibition of Folic Acid Synthesis |

| p53 | Non-covalent binding | Modulation of Apoptosis |

| Caspases | Non-covalent binding | Modulation of Apoptosis |

| NF-κB | Non-covalent binding | Modulation of Inflammation and Cell Survival |

| DNA (Minor Groove) | Intercalation/Binding | Inhibition of Replication and Transcription |

Cellular and Subcellular Responses to this compound Exposure

Exposure of susceptible bacteria to sulfonamides leads to a cascade of cellular responses stemming from the inhibition of folic acid synthesis. The primary response is the cessation of cell division and growth, a bacteriostatic effect. nih.gov This is due to the inability of the cells to produce the necessary building blocks for DNA and RNA synthesis. Prolonged exposure can eventually lead to cell death.

In the context of eukaryotic cells, the cellular responses to sulfonamide derivatives can be more complex and are highly dependent on the specific compound and cell type. For some anticancer sulfonamides, observed cellular responses include:

Induction of Apoptosis: Programmed cell death is a common response to anticancer agents. Some sulfonamides have been shown to trigger apoptotic pathways. mdpi.com

Cell Cycle Arrest: Compounds can halt the cell cycle at various checkpoints, preventing cell proliferation. mdpi.com

Cytotoxicity: At sufficient concentrations, certain sulfonamides exhibit cytotoxic effects on cancer cell lines, leading to a reduction in cell viability. mdpi.com

The subcellular distribution of sulfonamides is generally widespread throughout the tissues. drugbank.comdrugbank.com Due to their chemical properties, they can penetrate various cellular compartments. The specific subcellular localization of this compound has not been documented. However, its primary target in bacteria, DHPS, is located in the cytoplasm. For potential interactions with targets in eukaryotic cells, it would need to enter the cytoplasm and potentially the nucleus to interact with proteins like p53 and NF-κB or with DNA. mdpi.com

Table 2: Summary of Cellular Responses to Sulfonamide Exposure

| Cell Type | Primary Response | Subcellular Location of Action |

| Bacteria | Bacteriostasis (inhibition of growth) | Cytoplasm (DHPS) |

| Cancer Cells (hypothetical) | Apoptosis, Cell Cycle Arrest, Cytotoxicity | Cytoplasm, Nucleus |

Computational Chemistry and Advanced Molecular Modeling of 5 Fluoro N Methylpyridine 3 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 5-fluoro-N-methylpyridine-3-sulfonamide. nih.govnih.gov Methods like the B3LYP functional combined with a basis set such as 6-311G+(d,p) are commonly used to optimize the molecule's three-dimensional geometry and compute its electronic characteristics. nih.govresearchgate.net

These calculations yield critical data on the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions. researchgate.net

Table 1: Representative Quantum Chemical Properties of a Pyridine-Sulfonamide Scaffold Note: The following data is illustrative, based on typical values for similar sulfonamide structures calculated using DFT methods, and represents the type of output generated from such analyses.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 5.7 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures molecular polarity and influences solubility |

| Mulliken Charge on N (Pyridine) | -0.45 e | Identifies potential hydrogen bond acceptor site |

| Mulliken Charge on H (Amide) | +0.28 e | Identifies potential hydrogen bond donor site |

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, this method is instrumental in identifying potential biological targets and elucidating its mechanism of action. Docking simulations place the molecule into the binding site of a protein with a known 3D structure, such as a kinase or carbonic anhydrase, and calculate a "docking score" to estimate the binding affinity. mdpi.comchemmethod.com

The process reveals crucial protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.gov For instance, the sulfonamide moiety is a well-known pharmacophore capable of forming strong hydrogen bonds with amino acid residues in an active site. nih.gov The pyridine (B92270) ring can engage in π-π stacking or hydrophobic interactions, while the fluorine atom may form specific halogen bonds or other electrostatic interactions, enhancing binding affinity and selectivity. nih.gov These predicted interactions provide a structural basis for the molecule's biological activity and guide further chemical modifications to improve potency. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Target Kinase (e.g., VEGFR-2) Note: This table presents a hypothetical docking scenario based on common interactions observed for pyridine-sulfonamide inhibitors.

| Parameter | Result |

|---|---|

| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Docking Score | -8.5 kcal/mol |

| Predicted Hydrogen Bonds | Sulfonamide O -> Cys919 backbone NHSulfonamide NH -> Glu885 side chain O |

| Predicted Hydrophobic Interactions | Pyridine Ring with Val848, Ala866, Leu1035 |

| Other Key Interactions | Fluorine atom with the side chain of Lys868 |

Dynamic Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov An MD simulation of this compound bound to a target protein would be run for a duration, typically in the nanosecond range, to observe the stability of the complex and the flexibility of its components. nih.govpeerj.com

Analysis of the MD trajectory provides insights into the conformational landscape of the ligand within the binding pocket and the dynamic nature of its interactions. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to assess the stability of the ligand's position and the protein's structure throughout the simulation. mdpi.com Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are rigid or flexible. mdpi.com These simulations can confirm the stability of key hydrogen bonds predicted by docking and reveal the role of water molecules in mediating protein-ligand interactions, providing a more accurate understanding of the binding dynamics. peerj.com

Table 3: Typical Output from a 100 ns Molecular Dynamics Simulation Note: This table contains representative data to illustrate the results of an MD simulation.

| Metric | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD | 1.8 Å | Indicates the ligand remains stably bound in the active site. |

| Protein Backbone RMSD | 2.5 Å | Shows the overall protein structure is stable during the simulation. |

| Key H-Bond Occupancy (Sulfonamide-Cys919) | 92% | The hydrogen bond is stable and present for most of the simulation time. |

| Binding Free Energy (MM-PBSA) | -45 kcal/mol | Provides a quantitative estimate of the binding affinity. |

Virtual Screening and De Novo Design Approaches for Pyridine-Sulfonamide Derivatives

The chemical structure of this compound serves as an excellent starting point for discovering novel derivatives with enhanced biological activity. Virtual screening uses this core structure as a query to search large chemical databases for commercially available or synthetically accessible compounds with similar features but different substitutions. ijfmr.comresearchgate.net This process, often coupled with high-throughput docking, can rapidly identify a diverse set of new compounds for biological testing. mdpi.com

Alternatively, de novo design approaches use computational algorithms to build novel molecules directly within the constraints of the protein's active site. nih.gov Starting with a fragment like the 5-fluoropyridine or the N-methylsulfonamide portion of the parent molecule, these methods "grow" new chemical structures atom-by-atom or by linking other small fragments. This strategy aims to optimize interactions with the target protein, potentially leading to the design of highly potent and selective inhibitors that may not exist in current chemical libraries.

Table 4: A Generalized Workflow for Virtual Screening

| Step | Description |

|---|---|

| 1. Target & Ligand Preparation | A 3D structure of the target protein is prepared, and the binding site is defined. A 3D model of this compound is used as a reference. |

| 2. Database Selection | A large compound library (e.g., ZINC, Enamine) is chosen for screening. |

| 3. Filtering | Compounds are filtered based on physicochemical properties (e.g., Lipinski's Rule of Five) and structural similarity to the query molecule. |

| 4. High-Throughput Docking | The filtered library is docked into the target's active site, and compounds are ranked by their docking scores. |

| 5. Hit Selection & Refinement | Top-scoring compounds are visually inspected for favorable interactions, and a final selection of "hits" is made for experimental validation. |

Strategic Target Identification and Validation in the Research of 5 Fluoro N Methylpyridine 3 Sulfonamide

Experimental Approaches for Biochemical Target Discovery

Information regarding the specific biochemical target of 5-fluoro-N-methylpyridine-3-sulfonamide is not available in the public domain. Generally, in drug discovery, a variety of experimental approaches are utilized to identify the biological targets of a compound. These methods can include affinity chromatography, where the compound is used as a bait to isolate its binding partners from cell lysates, and activity-based protein profiling (ABPP), which uses reactive probes to label and identify active enzymes that interact with the compound. Other techniques involve screening the compound against panels of known enzymes or receptors to identify potential interactions. For instance, in the broader field of kinase inhibitor discovery, compounds are often screened against a large panel of kinases to determine their selectivity profile. nih.gov

Genetic Manipulation Techniques for Target Confirmation

There is no specific information available on the use of genetic manipulation techniques to confirm the target of this compound. In typical drug development pipelines, once a potential target is identified, genetic techniques are crucial for validation. These can include gene knockout or knockdown using technologies like CRISPR-Cas9 or RNA interference (RNAi), respectively. If reducing the expression of the target protein mimics the effect of the compound, it provides strong evidence that the compound's activity is mediated through that target. Conversely, overexpressing the target protein might confer resistance to the compound.

Biomarker Identification and Functional Readout Development for Target Engagement

Specific biomarkers or functional readouts for target engagement of this compound have not been identified in the available literature. The development of such markers is a critical step in drug discovery. Biomarkers can be proximal, directly measuring the interaction between the compound and its target (e.g., via cellular thermal shift assays or positron emission tomography), or distal, measuring the downstream physiological effects of target modulation. Functional readouts are assays designed to quantify the biological consequence of the compound's interaction with its target, such as the inhibition of a specific enzymatic activity or a change in a cellular signaling pathway.

Assay Development and High-Throughput Screening for Modulators

While general principles of assay development and high-throughput screening (HTS) are well-established, there is no public information detailing such a process specifically for this compound as a starting point for discovering modulators. dovepress.comufl.edu The process of developing an HTS assay involves creating a robust, scalable, and automated method to test large libraries of chemical compounds for their ability to modulate a specific biological target. ufl.edunih.gov This could be a biochemical assay measuring enzyme activity or a cell-based assay measuring a cellular response. dovepress.com The goal of an HTS campaign is to identify "hits"—compounds that show activity in the assay—which can then be further optimized into lead compounds. dovepress.com For example, the development of HTS assays has been crucial in identifying inhibitors for various therapeutic targets, from metalloproteases to viral enzymes. nih.govnih.govdundee.ac.uk

Advanced Analytical Characterization and Biotransformation Studies of 5 Fluoro N Methylpyridine 3 Sulfonamide

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-fluoro-N-methylpyridine-3-sulfonamide are not available in the searched scientific literature. This information is crucial for the unambiguous confirmation of the compound's molecular structure, including the connectivity of atoms and the arrangement of functional groups.

Crystallographic Studies for Three-Dimensional Structure Elucidation

No published crystallographic data, such as X-ray diffraction analysis, could be found for this compound. Such studies would be necessary to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Detailed chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the purity assessment and quantitative analysis of this compound have not been described in the available literature. These methods are essential for determining the purity of a sample and for quantifying its concentration in various matrices.

In Vitro Biotransformation Pathway Mapping and Metabolite Identification

There is no specific information regarding the in vitro biotransformation or metabolism of this compound. Studies using, for example, liver microsomes would be required to map its metabolic pathways and identify the resulting metabolites. While general principles of the metabolism of fluorinated pharmaceuticals and pyridine (B92270) sulfonamides are known, compound-specific data is necessary for an accurate assessment. doi.orgnih.govnih.gov

Emerging Research Directions and Future Perspectives for 5 Fluoro N Methylpyridine 3 Sulfonamide

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Profiles

The development of next-generation analogues of 5-fluoro-N-methylpyridine-3-sulfonamide is heavily reliant on a deep understanding of its structure-activity relationships (SAR). Rational design strategies aim to systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.

Another key strategy is the modification of substituents on both the pyridine (B92270) ring and the sulfonamide nitrogen. The introduction of different functional groups can significantly impact the compound's interaction with its biological target. For example, in a series of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogues targeting PPARγ, substitutions at specific positions on the benzene (B151609) ring were found to be critical for transcriptional activity. nih.gov Similarly, studies on majusculamide D analogues revealed that replacing a methoxy (B1213986) group with fluorine was well-tolerated and could enhance metabolic stability. mdpi.com The fluorine atom in this compound is itself a strategic substitution, often used to improve metabolic stability and binding affinity. Further exploration of halogenated derivatives or the introduction of other electron-withdrawing or -donating groups could yield analogues with superior profiles.

The synthesis of these rationally designed analogues often involves multi-step pathways. A common synthetic route for pyridine sulfonamides involves the reaction of a substituted aminopyridine with a corresponding sulfonyl chloride in the presence of a base like pyridine. nih.govtandfonline.com The synthesis of novel triarylpyridines bearing sulfonamide moieties has also been achieved through cooperative vinylogous anomeric-based oxidation, highlighting the diverse chemical methods available for creating libraries of new analogues. nih.gov

The table below summarizes key strategies and findings in the rational design of related sulfonamide compounds.

| Design Strategy | Target/Application | Key Findings | Reference(s) |

| Scaffold Hopping | Cancer (PI3K/mTOR) | Replacement of the core with quinoline (B57606) and pyrimidine (B1678525) scaffolds yielded potent dual inhibitors. | nih.gov |

| Substituent Modification | Diabetes (PPARγ) | The sulfonamide linker was found to be critical for activity, and specific substitutions on the aromatic rings enhanced transcriptional potency. | nih.gov |

| Bioisosteric Replacement | Pancreatic Cancer | Replacing a metabolically unstable methoxy group with a fluorine atom was well tolerated and led to an optimized analogue with enhanced stability. | mdpi.com |

| Core Modification | Cancer (Carbonic Anhydrase) | Modifying the central core of a known lead compound is an effective method to discover novel biologically active compounds. | nih.gov |

These approaches, grounded in medicinal chemistry principles, will be instrumental in guiding the synthesis of next-generation analogues of this compound with enhanced efficacy and drug-like properties.

Integration of Artificial Intelligence and Machine Learning in the Discovery of Pyridine-Sulfonamide Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of novel drug candidates. nih.gov These computational methods are particularly well-suited for exploring the vast chemical space associated with scaffolds like pyridine-sulfonamide.

Machine learning algorithms can be trained on large datasets of chemical compounds and their associated biological activities to build predictive models. nih.gov These models can then be used for virtual screening of millions or even billions of potential molecules to identify those with a high probability of being active against a specific target. researchgate.netnih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening. For example, a deep learning model was successfully used to identify halicin, a structurally novel antibiotic, from a library of over 100 million molecules. researchgate.netmit.edu Similar models could be developed and applied to discover novel pyridine-sulfonamide derivatives with desired activities, such as antibacterial or anticancer properties. nih.govmdpi.com

AI and ML are also used for:

Target Identification: Analyzing biological data to identify and validate new drug targets. nih.gov

Lead Optimization: Predicting the physicochemical and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of compounds, helping to prioritize candidates with better drug-like profiles.

Pattern Recognition: Identifying complex structure-activity relationships that may not be apparent through traditional analysis. nih.gov

The table below highlights key AI technologies and their applications in drug discovery.

| AI/ML Technology | Application in Drug Discovery | Example/Outcome | Reference(s) |

| Deep Neural Networks | Virtual Screening, New Compound Identification | Discovery of Halicin, a novel antibiotic, by screening large chemical libraries. | researchgate.netmit.edu |

| Generative AI (e.g., SyntheMol) | De Novo Drug Design | Creation of novel, synthesizable molecules with antibacterial activity against resistant strains. | stanford.edu |

| Machine Learning Models | Prediction of Biological Activity | Predicting phenotypic antibiotic resistance in bacteria. | nih.gov |

| Advanced Computational Methods | Hit Identification, Lead Optimization | Accelerating various stages of drug discovery and development, saving time and resources. | researchgate.netnih.gov |

By leveraging these powerful computational tools, researchers can more efficiently navigate the complexities of drug design, leading to the faster discovery of next-generation pyridine-sulfonamide therapeutics.

Development of Innovative Preclinical Models for Comprehensive Assessment

The successful translation of a promising compound from the laboratory to the clinic depends on rigorous preclinical evaluation. A significant challenge in drug development is the often-poor correlation between results from traditional preclinical models (like 2D cell cultures and standard animal models) and clinical outcomes in humans. To address this, there is a growing emphasis on developing and utilizing more innovative and predictive preclinical models for a comprehensive assessment of new drug candidates like this compound.

For oncology applications, where many sulfonamide derivatives show promise, patient-derived xenografts (PDX) are becoming increasingly important. mdpi.com In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, providing a more accurate platform to evaluate anti-cancer efficacy.

Another significant advancement is the use of 3D organoid cultures . These are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of human organs or tumors. Tumor organoids, or "tumoroids," can be established from patient biopsies and used for screening the efficacy of compounds like this compound on a patient-specific basis, paving the way for personalized medicine.

Furthermore, the development of humanized mouse models , where mice are engrafted with a functional human immune system, is critical for evaluating immunotherapies. Since the tumor microenvironment and immune response are crucial in cancer progression and treatment, these models allow for the study of how a drug candidate interacts with human immune cells in an in vivo setting.

The use of novel pharmacodynamic biomarkers in these models is also a key innovation. For example, researchers have developed methods to detect the expression of the p16 protein in circulating tumor cells (CTCs) as a marker of drug activity for DNA methyltransferase inhibitors in patients. nih.gov Similar biomarker-driven approaches in advanced preclinical models could provide early evidence of target engagement and biological activity for this compound and its analogues.

By employing these sophisticated preclinical models, researchers can gain a more comprehensive understanding of the efficacy, mechanism of action, and potential limitations of novel pyridine-sulfonamide compounds, ultimately increasing the probability of success in clinical trials.

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-N-methylpyridine-3-sulfonamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves sequential halogenation, sulfonylation, and methylation. For example:

Halogenation: Start with pyridine derivatives (e.g., 3-chloropyridine) and introduce fluorine via halogen exchange using KF or CsF in polar aprotic solvents like DMF at 80–100°C .

Sulfonylation: React the fluorinated intermediate with sulfonyl chloride (e.g., methylsulfamoyl chloride) in the presence of a base like triethylamine to form the sulfonamide .

Methylation: Use methyl iodide or dimethyl sulfate under controlled pH (7–9) to avoid over-alkylation.

Key Parameters: Temperature control during halogen exchange (prevents side reactions) and stoichiometric precision in sulfonylation (avoids polysubstitution).

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR: NMR confirms fluorine substitution patterns (δ -110 to -120 ppm for aromatic F) . NMR identifies methyl groups (δ 2.8–3.2 ppm for N-CH).

- HPLC-MS: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with ESI-MS detects impurities (e.g., unreacted intermediates) and quantifies purity (>98% for research-grade material) .

- X-ray Crystallography: Resolves ambiguities in regiochemistry for crystalline derivatives.

Q. What are the challenges in achieving regioselective functionalization during synthesis?

Methodological Answer: Competing reactivity at pyridine positions 2, 4, and 5 arises due to electron-withdrawing effects of fluorine and sulfonamide groups. Strategies include:

- Directing Groups: Use protecting groups (e.g., Boc for amines) to block undesired positions .

- Catalytic Systems: Pd-catalyzed cross-coupling with ligands like XPhos enhances selectivity for C-3 substitution .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in different catalytic systems?

Methodological Answer:

- DFT Modeling: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfonamide group’s sulfur atom often acts as a nucleophile in SN2 reactions .

- Solvent Effects: Simulate solvation models (e.g., COSMO-RS) to predict solubility and stability in polar aprotic solvents like DMSO .

- Transition State Analysis: Map energy barriers for fluorination or sulfonylation steps to optimize catalysts (e.g., CuCF for trifluoromethylation) .

Q. What experimental strategies resolve contradictions between observed spectroscopic data and computational predictions for this compound?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR chemical shifts with DFT-calculated shielding tensors. Discrepancies >1 ppm may indicate conformational flexibility or crystal packing effects .

- In Situ Monitoring: Use Raman spectroscopy or real-time mass spectrometry to track intermediate formation during synthesis, clarifying mechanistic pathways .

Q. How does the electronic influence of substituents affect the sulfonamide group’s reactivity, and what methods study this?

Methodological Answer:

- Hammett Studies: Correlate substituent σ values with reaction rates (e.g., hydrolysis of sulfonamides). Electron-withdrawing groups (e.g., -CF) increase sulfonamide acidity (pKa ~3–4) .

- Electrochemical Analysis: Cyclic voltammetry reveals redox behavior; fluorine substituents lower LUMO energy, enhancing electrophilicity .

Q. What factorial design approaches optimize reaction parameters for scale-up?

Methodological Answer:

- Taguchi Method: Test variables (temperature, solvent ratio, catalyst loading) in orthogonal arrays. For example, a 3 design (27 trials) identifies optimal sulfonylation conditions (e.g., 70°C, 1.2 eq. sulfonyl chloride) .

- Response Surface Methodology (RSM): Model interactions between parameters (e.g., pH and reaction time) to maximize yield while minimizing byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.